![molecular formula C22H25N5O B4958491 3-[4-(4-morpholinyl)-1-piperidinyl]-5-(1-naphthyl)-1,2,4-triazine](/img/structure/B4958491.png)
3-[4-(4-morpholinyl)-1-piperidinyl]-5-(1-naphthyl)-1,2,4-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(4-morpholinyl)-1-piperidinyl]-5-(1-naphthyl)-1,2,4-triazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as MPTP, and it has been extensively studied for its biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 3-[4-(4-morpholinyl)-1-piperidinyl]-5-(1-naphthyl)-1,2,4-triazine involves the inhibition of complex I of the electron transport chain in mitochondria. This leads to the generation of reactive oxygen species, which ultimately result in the selective destruction of dopaminergic neurons in the substantia nigra.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[4-(4-morpholinyl)-1-piperidinyl]-5-(1-naphthyl)-1,2,4-triazine are primarily observed in the central nervous system. It has been shown to induce symptoms similar to Parkinson's disease in animal models, including tremors, rigidity, and bradykinesia. Additionally, it has been shown to induce apoptosis in dopaminergic neurons, leading to their selective destruction.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using 3-[4-(4-morpholinyl)-1-piperidinyl]-5-(1-naphthyl)-1,2,4-triazine in lab experiments is its ability to selectively destroy dopaminergic neurons in the substantia nigra. This makes it an essential tool for studying the mechanisms of Parkinson's disease and developing new treatments. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and disposal.
Future Directions
There are several future directions for the research and development of 3-[4-(4-morpholinyl)-1-piperidinyl]-5-(1-naphthyl)-1,2,4-triazine. One of the primary areas of focus is the development of new treatments for Parkinson's disease. Additionally, there is a growing interest in using this compound as a tool for studying other neurodegenerative disorders, such as Alzheimer's disease. Finally, there is potential for the development of new pesticides and herbicides based on the mechanism of action of this compound.
Synthesis Methods
The synthesis of 3-[4-(4-morpholinyl)-1-piperidinyl]-5-(1-naphthyl)-1,2,4-triazine involves several steps. The first step is the preparation of 4-(4-morpholinyl)-1-piperidine by reacting 4-piperidone with morpholine. This intermediate is then reacted with 1-naphthylamine to form the final product, 3-[4-(4-morpholinyl)-1-piperidinyl]-5-(1-naphthyl)-1,2,4-triazine.
Scientific Research Applications
The scientific research application of 3-[4-(4-morpholinyl)-1-piperidinyl]-5-(1-naphthyl)-1,2,4-triazine is vast and diverse. One of the primary applications of this compound is in the field of neuroscience. It has been shown to selectively destroy dopaminergic neurons in the substantia nigra, resulting in symptoms similar to Parkinson's disease in animal models. This makes it an essential tool for studying the mechanisms of Parkinson's disease and developing new treatments.
properties
IUPAC Name |
4-[1-(5-naphthalen-1-yl-1,2,4-triazin-3-yl)piperidin-4-yl]morpholine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O/c1-2-6-19-17(4-1)5-3-7-20(19)21-16-23-25-22(24-21)27-10-8-18(9-11-27)26-12-14-28-15-13-26/h1-7,16,18H,8-15H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMZOAPCSUATBLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCOCC2)C3=NC(=CN=N3)C4=CC=CC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[1-(5-Naphthalen-1-yl-1,2,4-triazin-3-yl)piperidin-4-yl]morpholine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.